molecular formula C11H16ClNO B1294577 3-(Dimethylamino)propiophenone hydrochloride CAS No. 879-72-1

3-(Dimethylamino)propiophenone hydrochloride

Cat. No.: B1294577
CAS No.: 879-72-1
M. Wt: 213.70 g/mol
InChI Key: DKNDBIIKSJWQFL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propiophenone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31269. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)propiophenone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of selective inhibitors for African trypanosoma . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its overall impact on cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for the compound’s biochemical properties and its effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. These dosage effects are essential for determining the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are directed by targeting signals or post-translational modifications. These factors determine the compound’s specific compartments or organelles within the cell, influencing its overall biochemical properties .

Properties

CAS No.

879-72-1

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride

InChI

InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H

InChI Key

DKNDBIIKSJWQFL-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-]

Key on ui other cas no.

879-72-1

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.5 mL concentrated aqueous HCl in 40 mL EtOH, acetophenone (30.0 g), paraformaldehyde (10.0 g) and dimethylamine hydrochloride (26.5 g) were added and the mixture was refluxed for 3 h. The mixture was cooled to room temperature, and the precipitate was filtered, washed with acetone and dried in vacuo to obtain 37.2 g of white crystalline material. 1H NMR (200 MHz, DMSO-d6) δ 2.84 (s, 6H), 3.38-3.55 (m, 2H), 3.57-3.74 (m, 2H), 7.48-7.73 (m, 3H), 7.97-8.10 (m, 2H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
white crystalline material

Synthesis routes and methods II

Procedure details

Acetophenone (29.1 ml, 0.25 mol), para-formaldehyde (12.0 g, 0.40 mol) and dimethyl amine hydrochloride (28.5 g, 0.35 mol) are suspended in ethanol (50 ml). Concentrated hydrochloric acid (0.5 ml) is added and the mixture is heated to reflux for 4 h. Then acetone (200 ml) is added and the resulting clear solution is allowed to cool to ambient temperature. The precipitate is collected by filtration and crystallized from ethanol yielding the title compound (40.7 g, 76.0% of theoretical yield) as colorless crystals with mp. 158° C.
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
β-Dimethylamino propiophenone hydrochloride

Synthesis routes and methods III

Procedure details

Concentrated hydrochloric acid (0.2 ml) was dropwise added to a solution of 4-chromanone (10 g), dimethylamine hydrochloride (7.1 g) and paraformaldehyde (2.6 g) dissolved in ethanol (20 ml). The mixture was refluxed for 2 hours with heating. The mixture was allowed to cool. The resulting crystals were collected by filtration, washed with acetone and dried to obtain 9 g of β-dimethylaminopropiophenone hydrochloride (yield: 55%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
β-dimethylaminopropiophenone hydrochloride
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?

A: this compound acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []

Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using this compound?

A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving this compound. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.

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